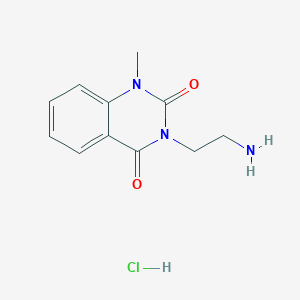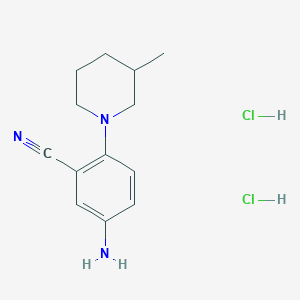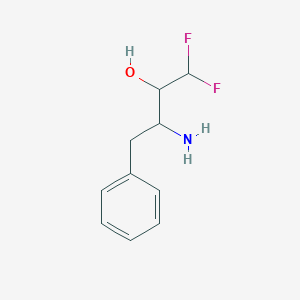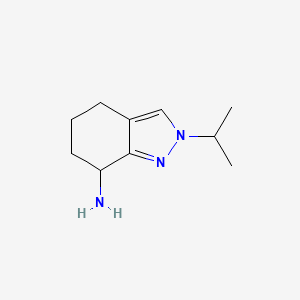
3-Bromo-2-(chloromethyl)pyridine hydrochloride
Übersicht
Beschreibung
3-Bromo-2-(chloromethyl)pyridine hydrochloride is a chemical compound with the CAS Number: 1420800-39-0 . It has a molecular weight of 242.93 . It is a powder in physical form .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The InChI code for 3-Bromo-2-(chloromethyl)pyridine hydrochloride is1S/C6H5BrClN.ClH/c7-5-2-1-3-9-6 (5)4-8;/h1-3H,4H2;1H . The linear formula of this compound is C6H6BrCl2N . Physical And Chemical Properties Analysis
3-Bromo-2-(chloromethyl)pyridine hydrochloride is a powder in physical form . It has a molecular weight of 242.93 . The storage temperature is at room temperature .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
3-Bromo-2-(chloromethyl)pyridine hydrochloride: is utilized in pharmaceutical research for the synthesis of various drug candidates. Its reactivity, particularly the presence of both bromine and chlorine atoms, makes it a valuable intermediate in constructing complex molecules. For instance, it can be used to develop compounds with potential antitumor or antibacterial properties .
Material Science
In material science, this compound serves as a precursor for the synthesis of functional materials. Its halogenated structure is advantageous for modifying surfaces or creating polymers with specific electronic or photonic properties. This is particularly relevant in the development of advanced materials for electronics or nanotechnology applications.
Chemical Synthesis
3-Bromo-2-(chloromethyl)pyridine hydrochloride: plays a crucial role in chemical synthesis as a building block for heterocyclic compounds. Its versatility allows for the construction of various pyridine derivatives, which are core structures in many organic compounds, including natural products, agrochemicals, and pharmaceuticals .
Analytical Chemistry
This compound is also significant in analytical chemistry, where it can be used as a standard or reagent in chromatographic methods and spectroscopic analysis. Its distinct chemical signature helps in the qualitative and quantitative determination of complex mixtures.
Biochemistry
In biochemistry, 3-Bromo-2-(chloromethyl)pyridine hydrochloride can be employed to study enzyme-catalyzed reactions where pyridine-based structures act as substrates or inhibitors. It aids in understanding the biochemical pathways and mechanisms involving pyridine moieties .
Environmental Science
Lastly, the environmental science application of this compound includes its use in the study of degradation processes. Researchers can investigate how halogenated compounds like 3-Bromo-2-(chloromethyl)pyridine hydrochloride break down in natural environments, which is essential for assessing their environmental impact and designing greener chemical processes .
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that bromomethylpyridine compounds can react with amines to form corresponding diamines , suggesting that they may interact with amine-containing biological targets.
Mode of Action
Bromomethylpyridine compounds are known to react with amines to form diamines . This suggests that 3-Bromo-2-(chloromethyl)pyridine hydrochloride may interact with its targets through a similar mechanism, possibly involving the formation of covalent bonds with amine groups on the target molecules.
Biochemical Pathways
Given its potential to form diamines with amines , it may influence pathways involving proteins or other biomolecules with amine groups.
Result of Action
Its potential to form diamines with amines suggests that it could modify the structure and function of target molecules, but the specific effects would depend on the nature of the targets and the context of the biochemical pathways involved.
Action Environment
The action, efficacy, and stability of 3-Bromo-2-(chloromethyl)pyridine hydrochloride can be influenced by various environmental factors. For instance, its storage temperature is typically at room temperature , suggesting that it is stable under normal conditions. Its reactivity with amines indicates that its action could be influenced by the presence and concentration of amines in the environment.
Eigenschaften
IUPAC Name |
3-bromo-2-(chloromethyl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN.ClH/c7-5-2-1-3-9-6(5)4-8;/h1-3H,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFOVJUFHAUUHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CCl)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1420800-39-0 | |
| Record name | 3-bromo-2-(chloromethyl)pyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![[(1-Benzoylpyrrolidin-2-yl)methyl]amine oxalate](/img/structure/B1379526.png)




